molecular formula C5H6Br2 B13510206 1,5-Dibromopent-1-yne

1,5-Dibromopent-1-yne

Cat. No.: B13510206
M. Wt: 225.91 g/mol
InChI Key: CXDCDGUOGSARMT-UHFFFAOYSA-N
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Description

1,5-Dibromopent-1-yne is an organic compound with the molecular formula C5H8Br2. It is a derivative of pentane, where two bromine atoms are attached to the first and fifth carbon atoms, and a triple bond exists between the first and second carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromopent-1-yne can be synthesized through several methods. One common approach involves the bromination of 1-pentyne. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an addition mechanism, where bromine adds across the triple bond to form the dibromo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactivity of bromine and the potential hazards associated with handling halogenated compounds.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromopent-1-yne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Addition Reactions: The triple bond can react with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl) to form addition products.

    Reduction Reactions: The compound can be reduced to form 1,5-dibromopentane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Bromine (Br2): Used for bromination reactions.

    Hydrogen Halides (HBr, HCl): Used for addition reactions.

    Reducing Agents (LiAlH4): Used for reduction reactions.

Major Products Formed

    1,5-Dibromopentane: Formed through reduction.

    Tetrabromopentane: Formed through addition of bromine.

Scientific Research Applications

1,5-Dibromopent-1-yne has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industrial Chemistry: Employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1,5-dibromopent-1-yne in chemical reactions involves the reactivity of the bromine atoms and the triple bond. The bromine atoms can participate in nucleophilic substitution reactions, while the triple bond can undergo addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dibromopentane: Similar structure but lacks the triple bond.

    1,4-Dibromobut-2-yne: Similar structure with a different carbon chain length.

    1,6-Dibromohex-1-yne: Similar structure with a longer carbon chain.

Uniqueness

1,5-Dibromopent-1-yne is unique due to the presence of both bromine atoms and a triple bond, which imparts distinct reactivity and makes it a versatile compound in various chemical transformations.

Properties

Molecular Formula

C5H6Br2

Molecular Weight

225.91 g/mol

IUPAC Name

1,5-dibromopent-1-yne

InChI

InChI=1S/C5H6Br2/c6-4-2-1-3-5-7/h1-2,4H2

InChI Key

CXDCDGUOGSARMT-UHFFFAOYSA-N

Canonical SMILES

C(CC#CBr)CBr

Origin of Product

United States

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